molecular formula C11H11NO3 B1407613 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid CAS No. 1355334-65-4

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid

Cat. No. B1407613
M. Wt: 205.21 g/mol
InChI Key: IVQBEBHEVRONPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid, commonly referred to as CPIN, is a synthetic compound used in scientific research. It is a derivative of isonicotinic acid, a naturally occurring molecule found in plants, fungi, and bacteria. CPIN has been studied extensively due to its potential to be used as a drug target for treating a variety of diseases.

Scientific Research Applications

Molecular Recognition and Spectroscopy

Optically pure derivatives of cyclohexanol, related in structure to the queried compound, have been used as chiral solvating agents for molecular recognition, demonstrating the ability to differentiate isomers of acids through NMR and fluorescence spectroscopy. This implies potential applications in chiral analysis and enantioselective synthesis (Khanvilkar & Bedekar, 2018).

Structural Characterization

The synthesis and characterization of Schiff base compounds from isonicotinic acid demonstrate the utility of these compounds in crystallography and molecular structure analysis, suggesting potential applications in designing new materials and understanding molecular interactions (Yang, 2007).

Metal-Organic Frameworks (MOFs)

Isonicotinic acid-based MOFs have been explored for their unique structural properties and potential applications in magnetic and catalytic materials. These frameworks illustrate the adaptability of isonicotinic acid derivatives in constructing complex architectures with specific functional properties (Zhou et al., 2020).

Luminescence and Photophysical Properties

The coordination of isonicotinic acid with metal ions has been investigated for its luminescence properties, pointing towards applications in materials science, specifically in the development of luminescent materials and probes (Yuan & Liu, 2005).

Antimicrobial and Biological Activities

Derivatives of isonicotinic acid have been synthesized and evaluated for their antimicrobial activities and potential as therapeutic agents, demonstrating the versatility of isonicotinic acid in pharmaceutical research and development (Matei et al., 2015).

properties

IUPAC Name

2-cyclopent-3-en-1-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)8-5-6-12-10(7-8)15-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQBEBHEVRONPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopent-3-en-1-yloxy)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopent-3-en-1-yloxy)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Cyclopent-3-en-1-yloxy)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Cyclopent-3-en-1-yloxy)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Cyclopent-3-en-1-yloxy)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(Cyclopent-3-en-1-yloxy)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.